N,N-二甲基氮杂环丁-3-胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

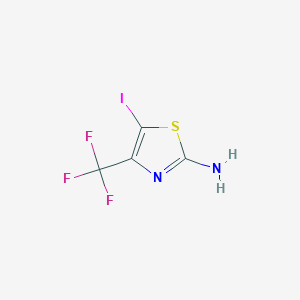

The compound of interest, N,N-dimethylazetidin-3-amine hydrochloride, is related to a class of compounds that have been studied for their potential pharmacological properties and their role in organic synthesis. The structural motif of the azetidine ring, particularly when substituted with methyl groups, is a common feature in bioactive molecules and has been the subject of various synthetic strategies to explore its utility in drug design and development .

Synthesis Analysis

The synthesis of azetidine derivatives, including those with dimethyl substitutions, has been approached through different methodologies. An iodine-mediated intramolecular cyclization reaction has been developed to synthesize 3,3-dimethylazetidines in a highly diastereoselective manner, highlighting the importance of this structural unit in bioactive molecules . Additionally, the synthesis of 3,3-dimethylazetidine-2-carboxylic acid and its derivatives has been achieved through the reduction of γ-chloro-α-(N-alkylimino)esters, demonstrating the versatility of these compounds in organic synthesis .

Molecular Structure Analysis

The molecular structure of azetidine derivatives has been extensively studied using spectroscopic methods and X-ray crystallography. For instance, the crystal structure of certain amides derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-amine, which shares a similar structural framework with N,N-dimethylazetidin-3-amine, has been determined, revealing a chair-chair conformation with equatorial N-CH3 groups . This conformational analysis is crucial for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

The chemical reactivity of azetidine derivatives is influenced by their conformation and substitution pattern. For example, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine involved cyclization reactions that were facilitated by the presence of specific substituents on the azetidine ring . The reactivity of these compounds can lead to the formation of various products with potential pharmacological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of dimethyl groups on the azetidine ring can increase steric hindrance, which may affect these properties and the compound's overall reactivity. The pharmacological evaluation of lysergamides derived from isomeric 2,4-dimethylazetidines has shown that the orientation of the dimethyl groups can significantly influence the binding affinity and functional potency at biological receptors .

科学研究应用

合成和化学性质

关键中间体的合成:N-甲基-N-[(1S)-1-[(3R)-吡咯烷-3-基]乙基]胺是制备普雷马氟沙星等抗生素的关键中间体,证明了在药物合成中与N,N-二甲基氮杂环丁-3-胺盐酸盐在结构上相关的化合物的效用 (Fleck等人,2003)。

非对映选择性合成:该化合物与生物活性分子的非对映选择性合成有关,特别是3,3-二甲基氮杂环丁,这在有机合成和药物应用中很重要 (Jin等人,2016)。

有机合成中的构件:N,N-二甲基氮杂环丁-3-胺盐酸盐及其衍生物可用于制备有机合成中的多功能构件,展示了广泛的应用范围 (Liu等人,2009)。

生物和药物研究

胺盐酸盐在聚合中的应用:具有N,N-二甲基氮杂环丁-3-胺盐酸盐衍生物的铝配合物已用于丙交酯的聚合,表明其在材料科学和聚合物化学中的潜力 (Tang和Gibson,2007)。

生物偶联和分析应用:该化合物的衍生物已被研究用于透明质酸中的胺连接,用于生物医学和药物应用,展示了其在生物偶联技术中的相关性 (D’Este等人,2014)。

在糖组学分析中的应用:其衍生物已用于糖组学分析,特别是在基于质量缺陷的化学标记中用于定量蛋白质组学分析,强调了其在先进生化研究中的效用 (Chen等人,2018)。

安全和危害

“N,N-dimethylazetidin-3-amine hydrochloride” is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear suitable gloves, eye protection, and protective clothing . The compound has hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

属性

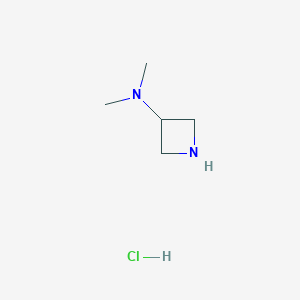

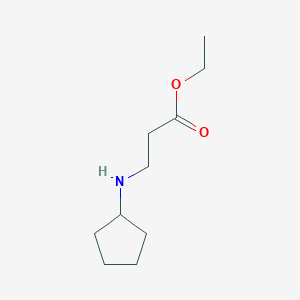

IUPAC Name |

N,N-dimethylazetidin-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.ClH/c1-7(2)5-3-6-4-5;/h5-6H,3-4H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMUIAEREBKVJQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CNC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630497 |

Source

|

| Record name | N,N-Dimethylazetidin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethylazetidin-3-amine hydrochloride | |

CAS RN |

124668-49-1, 935670-07-8 |

Source

|

| Record name | 3-Azetidinamine, N,N-dimethyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124668-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylazetidin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methanol](/img/structure/B1322866.png)

![Benzo[d][1,2,3]thiadiazol-6-amine](/img/structure/B1322888.png)